molecular formula C16H19NO B8462017 4-(2-Methyl-2-phenylpropoxy)aniline CAS No. 62517-30-0

4-(2-Methyl-2-phenylpropoxy)aniline

Cat. No.: B8462017
CAS No.: 62517-30-0
M. Wt: 241.33 g/mol
InChI Key: GLLRNGJPGZMVCL-UHFFFAOYSA-N
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Description

4-(2-Methyl-2-phenylpropoxy)aniline (CAS: 62517-30-0) is an aromatic amine featuring a 2-methyl-2-phenylpropoxy substituent at the para position of the aniline ring. This compound is structurally characterized by a bulky tert-alkylphenoxy group, which confers unique steric and electronic properties. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing thiazolidinedione derivatives like 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione (AL-321), a compound studied for antidiabetic applications . The tert-phenoxy group enhances lipophilicity and may improve target selectivity in drug design by modulating steric interactions with biological receptors.

Properties

CAS No.

62517-30-0

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

4-(2-methyl-2-phenylpropoxy)aniline

InChI

InChI=1S/C16H19NO/c1-16(2,13-6-4-3-5-7-13)12-18-15-10-8-14(17)9-11-15/h3-11H,12,17H2,1-2H3

InChI Key

GLLRNGJPGZMVCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)N)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Comparisons

  • Electron-Donating vs. Withdrawing Groups: The tert-phenoxy group in 4-(2-Methyl-2-phenylpropoxy)aniline is electron-donating via the oxygen atom, activating the aniline ring toward electrophilic substitution. In contrast, fluorinated analogs (e.g., 2-Methyl-4-heptafluoroisopropylaniline) exhibit strong electron-withdrawing effects, reducing ring reactivity . Methoxy-substituted analogs (e.g., 4-Methoxy-N-(2-methylprop-2-enyl)aniline) combine electron donation with additional functional groups for targeted reactivity .
  • This contrasts with less hindered analogs like 4-(prop-2-ynyloxy)aniline, which may exhibit faster reaction kinetics in synthetic applications .

Research Findings and Trends

  • Synthetic Challenges: The tert-phenoxy group in this compound necessitates optimized reaction conditions to avoid steric-driven side reactions, as seen in its use for AL-321 synthesis .
  • Emerging Analogs : Recent studies highlight fluorinated and boronate-containing anilines for their versatility in high-throughput medicinal chemistry pipelines, though the target compound remains niche due to its specific steric profile .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepOptimal ConditionsYield Range
SubstitutionDMF, 90°C, KOtBu60–75%
Nitro ReductionH₂ (1 atm), Pd/C, EtOH85–92%

Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound across different assays?

Answer:
Contradictory results in biological assays (e.g., cytotoxicity vs. inactivity) may arise from assay-specific variables. Methodological strategies include:

  • Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence-based viability assays vs. ATP quantification) .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay noise.
  • Metabolic Stability Testing : Assess compound stability in cell culture media to rule out degradation artifacts .
  • Statistical Robustness : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to evaluate inter-assay variability .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Critical techniques include:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methine/methylene groups (δ 1.2–1.8 ppm for -CH(CH₃)₂) .
    • ¹³C NMR : Confirm trifluoromethyl (-CF₃, δ 120–125 ppm) and ether linkages .
  • HPLC-MS : Quantify purity (>95%) and detect molecular ion peaks (e.g., [M+H]⁺ at m/z 296.1) .
  • FT-IR : Verify amine (-NH₂, ~3400 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Advanced: What computational methods are suitable for predicting the interaction of this compound with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) or receptors. Focus on hydrophobic pockets due to the compound’s lipophilic 2-methyl-2-phenylpropoxy group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups) on activity using Gaussian-based DFT calculations .

Basic: What are the key considerations for designing a crystallization protocol for this compound to obtain high-quality single crystals?

Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
  • Temperature Gradient : Cool from 50°C to 4°C at 2°C/hour to promote nucleation .
  • SHELX Refinement : Optimize crystal parameters (e.g., space group, R factor < 5%) using SHELXL for accurate structural resolution .

Q. Table 2: Crystallization Conditions

ParameterOptimal Value
SolventEthyl acetate/hexane
Evaporation Rate0.5 mL/day
Final R Factor≤ 0.05

Advanced: How can researchers analyze the metabolic pathways of this compound in vitro?

Answer:

  • LC-MS/MS Metabolomics : Identify phase I (oxidation) and phase II (glucuronidation) metabolites using high-resolution mass spectrometry .
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over 60 minutes .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
  • Storage : Keep in amber vials at 4°C under nitrogen to prevent oxidation .

Advanced: What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progression .
  • Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry and mixing rates.
  • Quality Control : Enforce strict HPLC purity thresholds (>98%) and reject batches with unidentified peaks .

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